
2-(2-Piperidinoethyl)pyridine dihydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Piperidinoethyl)pyridine dihydriodide is a chemical compound with the molecular formula C12H18N2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinoethyl)pyridine dihydriodide typically involves the reaction of pyridine with piperidine in the presence of a suitable catalyst. One common method is the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions . This reaction requires a pyridine substrate, a catalyst, and a hydrogen source. The reaction conditions are generally mild, making it a practical approach for synthesizing piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using rhodium or other metal catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidinoethyl)pyridine dihydriodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various piperidine derivatives.
Scientific Research Applications
2-(2-Piperidinoethyl)pyridine dihydriodide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Piperidinoethyl)pyridine dihydriodide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyridine derivatives, such as:
2-Pyridone: A key heterocycle with various applications in biology and industry.
1,2-Dihydropyridines: Precursors for the synthesis of important alkaloids and pharmaceuticals.
Uniqueness
2-(2-Piperidinoethyl)pyridine dihydriodide is unique due to its specific structure, which combines the properties of both pyridine and piperidine. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
73840-35-4 |
|---|---|
Molecular Formula |
C12H20I2N2 |
Molecular Weight |
446.11 g/mol |
IUPAC Name |
2-(2-piperidin-1-ylethyl)pyridine;dihydroiodide |
InChI |
InChI=1S/C12H18N2.2HI/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12;;/h2-3,6,8H,1,4-5,7,9-11H2;2*1H |
InChI Key |
LLHHKBKRVWVAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=CC=N2.I.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


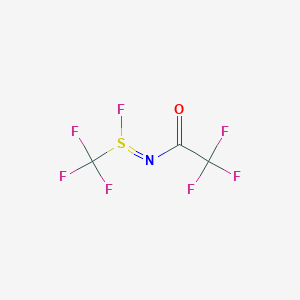

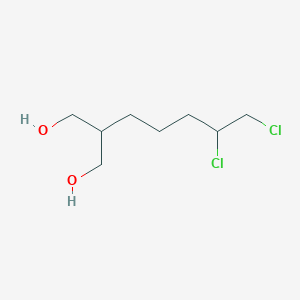
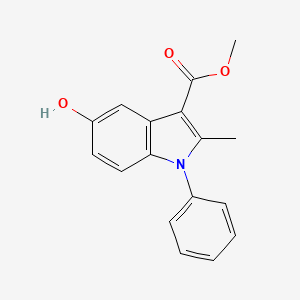

![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)

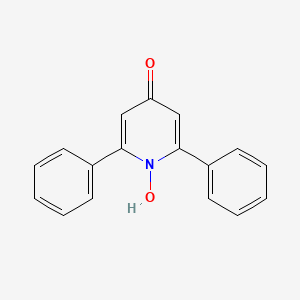
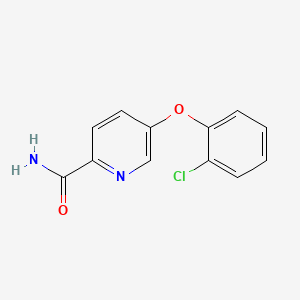
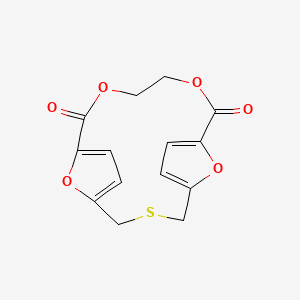

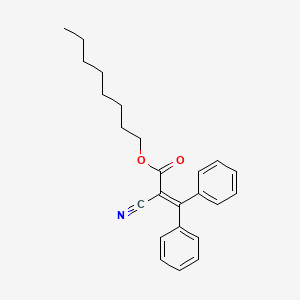
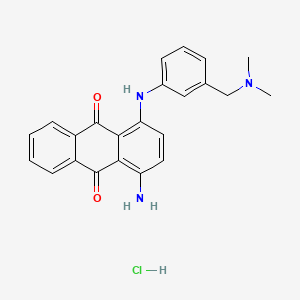
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
